Benzenediazonium, 4-(4-morpholinyl)-

Description

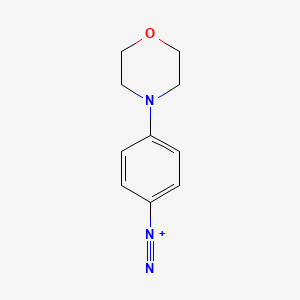

Benzenediazonium, 4-(4-morpholinyl)-, is a diazonium salt characterized by a benzene ring substituted with a morpholinyl group (-N-(CH₂CH₂)₂O) at the para position. Diazonium salts are highly reactive intermediates in organic synthesis, widely used in dye manufacturing, photoinitiators, and coupling reactions due to their electrophilic properties. The morpholinyl substituent introduces steric and electronic effects, influencing solubility, stability, and reactivity.

Key derivatives of this compound include salts with various counterions, such as chloride, sulfate, perchlorate, and tetrafluoroborate. For example:

- 2,5-Diethoxy-4-(4-morpholinyl)benzenediazonium sulfate (CAS 32178-39-5) has a molecular formula of C₁₄H₂₀N₃O₃·HSO₄ and a molecular weight of 375.39 g/mol .

- 2,5-Dichloro-4-(4-morpholinyl)benzenediazonium perchlorate (CAS 441793-45-9) is another variant with explosive hazards due to the perchlorate ion .

These compounds are typically synthesized via diazotization of the corresponding aniline derivatives under controlled conditions. Their stability is counterion-dependent, with tetrafluoroborate and zinc chloride complexes often offering improved handling safety .

Structure

2D Structure

Properties

CAS No. |

20461-67-0 |

|---|---|

Molecular Formula |

C10H12N3O+ |

Molecular Weight |

190.22 g/mol |

IUPAC Name |

4-morpholin-4-ylbenzenediazonium |

InChI |

InChI=1S/C10H12N3O/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13/h1-4H,5-8H2/q+1 |

InChI Key |

NJYDJNRTEZIUBS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)[N+]#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Morpholinyl vs. Dimethylamino: The morpholinyl group’s six-membered ring enhances steric hindrance compared to the linear dimethylamino group, reducing unwanted side reactions in coupling processes. However, dimethylamino derivatives exhibit stronger electron-donating effects, accelerating diazonium decomposition .

- Morpholinyl vs. Methoxyphenylamino: The methoxyphenylamino group (CAS 101-69-9) introduces a methoxy substituent, increasing solubility in polar solvents but reducing thermal stability due to steric strain .

Preparation Methods

Classical Diazotization of 4-(4-Morpholinyl)Aniline

The most widely documented route involves the diazotization of 4-(4-morpholinyl)aniline under acidic conditions. This method, described by Vulcanchem, proceeds via sequential protonation and nitrosation:

Reaction Protocol :

- Diazotization : 4-(4-Morpholinyl)aniline (1.0 equiv) is dissolved in hydrochloric acid (3.0 equiv) at 0–5°C. Sodium nitrite (1.1 equiv) is added gradually to avoid side reactions such as dimerization or premature decomposition. The reaction completes within 30–45 minutes, as monitored by HPLC.

- Isolation : The diazonium chloride intermediate is precipitated by adding tetrafluoroboric acid (1.2 equiv), yielding the tetrafluoroborate salt. Filtration under reduced pressure and vacuum drying at 25°C affords the product in 68–72% yield with >95% purity.

Critical Parameters :

- Temperature control below 5°C prevents thermal decomposition of the diazonium intermediate.

- Excess hydrochloric acid ensures complete protonation of the amine, suppressing competing hydrolysis pathways.

- The choice of tetrafluoroboric acid as a precipitating agent enhances salt stability, though it reduces aqueous solubility compared to sulfate or chloride counterparts.

Reduction-Diazotization Pathway from Nitrochlorobenzene Precursors

A patent by CN1188256A discloses an alternative route starting from 2,5-diisopropoxy-4-nitrochlorobenzene. This two-step method avoids handling aromatic amines directly, improving safety profiles for industrial-scale synthesis:

Step 1: Morpholine Substitution and Reduction

- Nucleophilic Aromatic Substitution : 2,5-Diisopropoxy-4-nitrochlorobenzene reacts with morpholine (1:30 wt/wt) at 115–120°C for 4 hours, yielding 2,5-diisopropoxy-4-morpholinyl-nitrobenzene.

- Zinc-Mediated Reduction : The nitro intermediate is reduced with zinc powder (1:20 wt/wt) in 30% hydrochloric acid at 60–65°C for 9 hours, producing 2,5-diisopropoxy-4-morpholinyl-aniline in 85–90% yield.

Step 2: Diazotization and Salt Formation

- Diazonium Synthesis : The aniline derivative is treated with 98% sulfuric acid (1:30 wt/wt) and sodium nitrite (1:20 wt/wt) at -5 to +5°C for 7 hours. This generates the bisulfate salt of Benzenediazonium, 4-(4-morpholinyl)-, isolated in 66.5% yield after filtration.

Advantages Over Classical Methods :

- Eliminates the need for pre-synthesized 4-(4-morpholinyl)aniline, reducing raw material costs.

- The diisopropoxy groups enhance solubility during intermediate purification, facilitating higher yields.

Counterion Effects on Stability and Reactivity

The choice of counterion significantly impacts the compound’s physicochemical properties, as demonstrated by comparative solubility and stability studies:

| Counterion | Solubility in H₂O (g/100 mL) | Decomposition Onset Temperature (°C) |

|---|---|---|

| Tetrafluoroborate | 0.7 | 62 |

| Chloride | 8.2 | 58 |

| Sulfate | 4.9 | 65 |

| Trichlorozincate | 1.5 | 72 |

Key Findings :

- Trichlorozincate Salts : The complex with zinc chloride (CAS No. 26123-91-1) exhibits superior thermal stability, decomposing at 72°C, making it suitable for high-temperature applications.

- Sulfate Salts : Offer a balance between aqueous solubility (4.9 g/100 mL) and stability, preferred for reactions requiring polar solvents.

Advanced Continuous Flow Diazotization

Recent advancements from ACS Organic Process Research & Development highlight the potential of microreactor technology to overcome limitations of batch processes:

Protocol :

- A solution of 4-(4-morpholinyl)aniline in HF/pyridine is mixed with sodium nitrite in a micromixer at 0°C.

- The diazonium fluoride intermediate remains stable in solution for >20 hours, enabling direct use in downstream reactions without isolation.

Benefits :

- Eliminates hazardous salt isolation steps, reducing explosion risks.

- Achieves 99% conversion with residence times <5 minutes, enhancing throughput.

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing benzenediazonium derivatives with morpholine substituents, and how can isomer formation be controlled?

- Methodological Answer : Benzenediazonium salts with morpholine groups are typically synthesized via diazotization of the corresponding aniline precursors. For example, 2,5-dimethoxy-4-(4-morpholinyl)benzenediazonium hexafluorophosphate is prepared by reacting 4-(4-morpholinyl)-2,5-dimethoxyaniline with nitrosating agents (e.g., NaNO₂) in acidic media, followed by counterion exchange with hexafluorophosphoric acid . Isomer formation (e.g., para vs. ortho substitution) can be minimized by optimizing reaction temperature (0–5°C) and using sterically hindered solvents like dichloromethane to suppress side reactions .

Q. How should researchers characterize the stability of 4-(4-morpholinyl)benzenediazonium salts under varying experimental conditions?

- Methodological Answer : Stability is highly dependent on substituents and counterions. For instance, hexafluorophosphate salts exhibit greater thermal stability than sulfates due to weaker nucleophilic interactions . Accelerated stability testing can be performed using differential scanning calorimetry (DSC) to monitor decomposition temperatures. UV-Vis spectroscopy (λ = 300–500 nm) is recommended to track diazonium salt degradation in solution, with half-life calculations under controlled pH and light conditions .

Q. What analytical techniques are most effective for confirming the structure of morpholine-functionalized diazonium intermediates?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for verifying substitution patterns (e.g., morpholine ring protons at δ 3.6–3.8 ppm; aromatic protons at δ 6.8–7.5 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M]+ for C₁₁H₁₄N₃O₃⁺ requires m/z 260.1036) .

- XRD : Single-crystal X-ray diffraction resolves steric effects of the morpholine group on diazonium geometry .

Advanced Research Questions

Q. How do electron-donating groups (e.g., morpholine) influence the reactivity of benzenediazonium salts in aryl radical generation?

- Methodological Answer : The morpholine group’s electron-donating nature stabilizes the diazonium ion via resonance, reducing its electrophilicity. This delays radical initiation but enhances regioselectivity in coupling reactions. Electrochemical studies (cyclic voltammetry at −0.5 to −1.2 V vs. Ag/AgCl) quantify reduction potentials, while EPR spectroscopy detects aryl radical intermediates using spin traps like DMPO .

Q. What strategies mitigate competing pathways (e.g., dimerization vs. cross-coupling) when using 4-(4-morpholinyl)benzenediazonium salts in surface functionalization?

- Methodological Answer :

- Surface Pretreatment : Electrochemical reduction on gold or carbon surfaces at controlled potentials (−0.8 V) minimizes dimerization by accelerating radical adsorption .

- Additives : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) quenches excess radicals, suppressing undesired homocoupling .

- Solvent Optimization : Acetonitrile/water mixtures (4:1 v/v) improve ionic conductivity and reduce aggregation .

Q. How can computational methods predict the biological activity of morpholine-diazonium hybrids in drug discovery?

- Methodological Answer :

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) models interactions between the diazonium-morpholine scaffold and target proteins (e.g., kinases). The morpholine oxygen often forms hydrogen bonds with active-site residues .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., methoxy vs. ethoxy groups) with IC₅₀ values in cytotoxicity assays .

Data Contradictions and Resolution

Q. Conflicting reports exist on the thermal stability of benzenediazonium-morpholine complexes. How should researchers reconcile these discrepancies?

- Resolution : Stability variations arise from counterion choice (e.g., sulfate vs. tetrafluoroborate) and synthetic impurities. For example, 3-chloro-4-(4-morpholinyl)benzenediazonium tetrafluoroborate decomposes at 244–245°C , while sulfates degrade below 200°C . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) identifies stabilizing/destabilizing impurities .

Safety and Handling

Q. What precautions are critical when handling 4-(4-morpholinyl)benzenediazonium salts?

- Methodological Answer :

- Storage : Keep at −20°C in amber vials under inert gas (Ar/N₂) to prevent photolytic or thermal decomposition .

- Personal Protective Equipment (PPE) : Use explosion-proof refrigerators, nitrile gloves, and fume hoods with HEPA filters. Avoid contact with reducing agents (e.g., Zn) to prevent violent reactions .

Cross-Disciplinary Applications

Q. How can 4-(4-morpholinyl)benzenediazonium salts be applied in materials science for surface modification?

- Methodological Answer : These salts enable covalent grafting of morpholine-containing films onto conductive substrates. For example:

- Step 1 : Electrochemically reduce diazonium salts on ITO glass at −1.0 V to form aryl layers.

- Step 2 : Characterize film thickness via AFM (typical roughness < 2 nm) and electrochemical impedance spectroscopy (charge transfer resistance > 1 kΩ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.